1-(5-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-one
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Overview
Description
1-(5-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes bromine, sulfur, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by thiolation and chlorination steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and thiolation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group to a sulfonic acid group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
1-(5-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The thiol group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-(Bromomethyl)-2-hydroxyphenyl)-3-chloropropan-1-one
- 1-(5-(Bromomethyl)-2-aminophenyl)-3-chloropropan-1-one
- 1-(5-(Bromomethyl)-2-nitrophenyl)-3-chloropropan-1-one
Uniqueness
1-(5-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-one is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where thiol functionality is required.
Properties
Molecular Formula |
C10H10BrClOS |
---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-sulfanylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c11-6-7-1-2-10(14)8(5-7)9(13)3-4-12/h1-2,5,14H,3-4,6H2 |
InChI Key |
GMRQLZTZHZECCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(=O)CCCl)S |
Origin of Product |
United States |
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